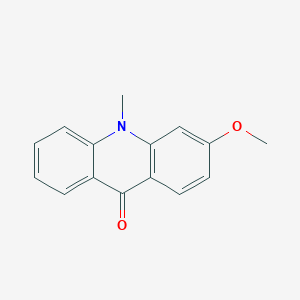

9(10H)-Acridinone, 3-methoxy-10-methyl-

Description

General Overview of Acridinone (B8587238) Scaffold Significance in Chemical and Biological Sciences

The acridinone scaffold, a tricyclic aromatic system, is a cornerstone in the design of therapeutic agents due to its inherent chemical properties. nih.govtandfonline.com Its planar structure allows it to intercalate into DNA and RNA, a mechanism that is fundamental to the anticancer activity of many of its derivatives. tandfonline.comnih.gov This interaction disrupts essential cellular processes in rapidly dividing cancer cells, leading to apoptosis. nih.govnih.gov

Beyond its role as a DNA intercalator, the acridinone nucleus is a versatile pharmacophore with a broad spectrum of biological activities. nih.govrsc.org These include anti-inflammatory, antiviral, antimalarial, antiparasitic, and antibacterial properties. rsc.orgresearchgate.net The ability to modify the acridinone core at various positions allows for the fine-tuning of its pharmacological profile, leading to enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net Furthermore, the fluorescent nature of many acridine (B1665455) derivatives makes them valuable tools in biochemical and pharmacological research for monitoring cellular processes. nih.gov

Academic Contextualization of Substituted Acridinones, with a Focus on 9(10H)-Acridinone, 3-methoxy-10-methyl-

The academic interest in substituted acridinones stems from the profound impact that different functional groups have on their biological and chemical properties. nih.govresearchgate.net The introduction of substituents can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. mdpi.com For instance, the addition of amino groups, as seen in compounds like amsacrine, has led to potent topoisomerase inhibitors used in cancer chemotherapy. doi.org

Despite the extensive research into various substituted acridinones, the specific compound 9(10H)-Acridinone, 3-methoxy-10-methyl- remains largely unexplored in the scientific literature. While its parent compound, 9(10H)-acridinone, and the N-methylated derivative, 10-methyl-9(10H)-acridone, have been studied, detailed investigations into the 3-methoxy substituted version are scarce. epa.gov The presence of a methoxy (B1213986) group at the 3-position and a methyl group at the 10-position suggests potential for unique biological activities and chemical properties that warrant further investigation. The methoxy group, for example, can influence metabolic stability and receptor binding affinity. mdpi.com

Scope and Research Objectives Pertaining to 9(10H)-Acridinone, 3-methoxy-10-methyl- in Contemporary Academic Inquiry

Given the limited available data, the primary research objective concerning 9(10H)-Acridinone, 3-methoxy-10-methyl- is to conduct a thorough characterization of its fundamental properties. This includes the development of an efficient and scalable synthesis method, which is a crucial first step for any further research. nih.govnih.gov

A comprehensive investigation of its physicochemical and spectroscopic properties is also a key objective. This would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to elucidate its precise structure and electronic characteristics.

Furthermore, a significant research goal would be to explore the potential biological activities of this compound. Drawing from the known properties of other substituted acridinones, preliminary studies would likely focus on its anticancer and antimicrobial properties. researchgate.netnih.gov Understanding the structure-activity relationship (SAR) by comparing its efficacy to other acridinone derivatives would provide valuable insights for the design of new and more effective therapeutic agents. researchgate.net The current gap in knowledge highlights a clear opportunity for academic inquiry to contribute to the broader understanding of acridinone chemistry and its potential applications in medicine.

Structure

3D Structure

Properties

CAS No. |

16584-60-4 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3-methoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C15H13NO2/c1-16-13-6-4-3-5-11(13)15(17)12-8-7-10(18-2)9-14(12)16/h3-9H,1-2H3 |

InChI Key |

IJDOXYGJTCIGJQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 10h Acridinone, 3 Methoxy 10 Methyl and Analogues

Classical and Contemporary Approaches to the Synthesis of the Acridinone (B8587238) Core

The construction of the fundamental tricyclic acridinone framework is a critical step, and various synthetic methods have been developed, ranging from classical condensation reactions to modern catalytic approaches. researchgate.netsemanticscholar.orgscribd.com

The Ullmann condensation is a classical and widely used method for preparing acridine (B1665455) and acridinone derivatives. scribd.comwikipedia.org This reaction typically involves the copper-catalyzed coupling of an anthranilic acid derivative with an aryl halide, followed by cyclization. wikipedia.orgnih.gov The general reaction, known as the Jourdan-Ullmann Reaction, is a fundamental approach to acridone (B373769) synthesis. scribd.com Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov

Modern advancements have introduced milder conditions through the use of soluble copper catalysts and various ligands, expanding the reaction's scope and functional group tolerance. nih.govresearchgate.netacs.org For instance, the synthesis of 1,3-dihydroxy-5-methoxyacridinone, a close analogue of the target compound, was achieved by reacting 3-methoxy anthranilic acid with phloroglucinol (B13840) in the presence of p-toluenesulfonic acid (TsOH) in refluxing 1-hexanol, demonstrating a related acid-catalyzed cyclization approach. nih.govacs.org The initial step involves the formation of a C-N bond between the two aromatic precursors, followed by an intramolecular cyclization to form the acridinone core. The mechanism of Ullmann-type reactions involves copper(I) species that react with the aryl halide. wikipedia.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer an efficient pathway to complex molecules like acridinones, aligning with the principles of green chemistry by minimizing steps and waste. acs.orgmdpi.comnih.gov These strategies allow for the rapid generation of molecular diversity. nih.gov

A notable MCR for acridinone synthesis involves the reaction of a 1,3-dicarbonyl compound, an aldehyde, and an aromatic amine. acs.org Mechanistic studies suggest that this transformation proceeds through a Michael adduct intermediate, which then undergoes cyclization, contrary to the previously assumed Knoevenagel adduct pathway. acs.org Another approach utilizes a Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters to produce 1,2-dihydroacridin-9(10H)-ones. semanticscholar.org These intermediates can then be aromatized to the fully unsaturated acridinones via microwave irradiation in nitrobenzene. semanticscholar.org Such methods are powerful for creating libraries of substituted acridones for various applications. nih.govtaylorfrancis.com

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including acridinones. nih.gov These methods often proceed via C-H bond activation, offering a direct and atom-economical route to the desired products. acs.org A tandem strategy for the direct synthesis of acridones from commercially available starting materials involves a palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular annulation. thieme-connect.com This process can be carried out using a heterogeneous palladium catalyst under ligand-free conditions, and has been successfully applied to the total synthesis of the natural product arborinine. thieme-connect.com

Site-selective C-H bond activation allows for the precise functionalization of the acridinone core. For instance, palladium-mediated C–H bond activation of 9(10H)-acridinone can lead to the formation of 4- and 1-arylated derivatives. acs.org The regioselectivity is controlled by using different directing groups. acs.org Similarly, Pd-catalyzed alkoxylation via C-H activation has been demonstrated on related dihydrobenzo[c]acridine systems, showing that specific positions on the polycyclic framework can be targeted. mdpi.com The catalytic cycle for these transformations often involves a cyclometalated palladium intermediate. mdpi.com

Regioselective Synthesis of 9(10H)-Acridinone, 3-methoxy-10-methyl- and Specific Precursors

The synthesis of a specifically substituted acridinone like 9(10H)-Acridinone, 3-methoxy-10-methyl- requires precise control over the placement of substituents on the aromatic rings. This is typically achieved by using appropriately substituted precursors.

A common strategy involves the condensation of a substituted anthranilic acid with a substituted benzene (B151609) derivative. For the synthesis of a 3-methoxyacridinone analogue, 3-methoxyanthranilic acid serves as a key precursor. nih.govacs.org Its reaction with phloroglucinol (1,3,5-trihydroxybenzene) yields 1,3-dihydroxy-5-methoxyacridinone, where the methoxy (B1213986) group from the anthranilic acid is positioned at what becomes the C5 position in the final product (note: numbering can vary depending on the core structure). acs.org To obtain a 3-methoxy derivative, one would typically start with a precursor like 2-amino-5-methoxybenzoic acid. The subsequent cyclization reaction, often an acid-catalyzed condensation or an Ullmann-type reaction, establishes the acridinone core with the desired regiochemistry. nih.govthieme-connect.de

Another approach involves building the acridinone core and then introducing the functional groups. However, for substituents like the methoxy group, it is generally more efficient to incorporate them into the starting materials to avoid issues with regioselectivity during late-stage functionalization. The synthesis of 1,3-dimethoxy-10-methylacridin-9(10H)-one has been reported, highlighting that multiple methoxy groups can be incorporated using the correct precursors. thieme-connect.de

Derivatization Strategies and Functionalization of the Acridinone Framework

The biological activity and material properties of acridinone derivatives are highly dependent on the substitution pattern around the core scaffold. researchgate.net Therefore, various derivatization strategies have been developed to modify the acridinone framework. These functionalizations can be used to fine-tune the properties of the molecule for specific applications, such as in oncology or materials science. researchgate.netsemanticscholar.org

Functionalization can be achieved through methods like palladium-catalyzed C-H activation, which allows for the introduction of aryl groups at specific positions. acs.org The acridinone scaffold can be derivatized on a solid phase, which is an attractive approach for the high-throughput synthesis of compound libraries for screening purposes. researchgate.net The reactivity of the acridinone system allows for a range of chemical transformations. For example, the planarity of the acridine ring system allows it to intercalate with DNA, a property that is exploited in the design of antitumor agents. researchgate.netnih.gov The substituents on the ring system modulate this interaction and other biological activities. researchgate.netacs.org

The introduction of a substituent at the N-10 position of the acridinone core is a common derivatization strategy. N-alkylation, particularly N-methylation to produce 10-methyl derivatives, is a key transformation. This reaction is typically achieved by treating the parent acridinone with a suitable alkylating agent in the presence of a base.

A standard procedure involves the use of a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) with a base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). thieme-connect.com This method is effective for the synthesis of various N-methylated acridinones. For example, the natural product arborinine, which contains the 1-hydroxy-3-methoxy-10-methylacridin-9(10H)-one core, can be synthesized using such N-alkylation steps. chemeo.com The synthesis of various 10-methylacridin-9(10H)-one analogues has been reported, demonstrating the general applicability of this reaction. thieme-connect.de The presence of the N-10 methyl group can significantly influence the compound's biological properties.

Substitution Reactions on the Acridinone Ring System (e.g., methoxy, halogenations)

The functionalization of the acridinone core through substitution reactions is a key strategy for the diversification of this heterocyclic system. The presence of a methoxy group at the 3-position and a methyl group at the 10-position of the target compound, 9(10H)-Acridinone, 3-methoxy-10-methyl-, influences the regioselectivity of further substitution reactions.

The synthesis of the precursor, 3-methoxy-9(10H)-acridinone, is typically achieved via an Ullmann condensation reaction between 2-chlorobenzoic acid and 3-methoxyaniline, followed by cyclization of the resulting N-(3-methoxyphenyl)anthranilic acid. The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgresearchgate.net This reaction often requires high temperatures and polar aprotic solvents like DMF or N-methylpyrrolidone. wikipedia.org The subsequent intramolecular cyclization of the N-arylanthranilic acid to the acridinone is commonly promoted by dehydrating agents such as polyphosphoric acid (PPA) or sulfuric acid.

The N-methylation of the 3-methoxy-9(10H)-acridinone to yield the final product can be accomplished using a suitable methylating agent, such as methyl iodide, in the presence of a base. chempap.org The choice of base and reaction conditions can be crucial to favor N-alkylation over O-alkylation.

Further substitution reactions on the 3-methoxy-10-methyl-9(10H)-acridinone ring system, such as halogenation, are anticipated to be directed by the existing substituents. The methoxy group is an activating, ortho-, para-directing group, while the acridinone carbonyl group is deactivating. Therefore, electrophilic aromatic substitution reactions, like halogenation, would likely occur at positions ortho or para to the methoxy group.

Table 1: Synthesis of 3-methoxy-9(10H)-acridinone via Ullmann Condensation and Cyclization

| Step | Reactants | Reagents and Conditions | Product |

| 1. Ullmann Condensation | 2-chlorobenzoic acid, 3-methoxyaniline | Copper catalyst, K₂CO₃, DMF, reflux | N-(3-methoxyphenyl)anthranilic acid |

| 2. Cyclization | N-(3-methoxyphenyl)anthranilic acid | Polyphosphoric acid, heat | 3-methoxy-9(10H)-acridinone |

| 3. N-methylation | 3-methoxy-9(10H)-acridinone | Methyl iodide, K₂CO₃, acetone, reflux | 9(10H)-Acridinone, 3-methoxy-10-methyl- |

Formation of Triazole Hybrids and Other Fused Systems

The fusion of a triazole ring to the acridinone scaffold has been explored to generate hybrid molecules with potentially enhanced biological activities. A common strategy to achieve this involves the introduction of a propargyl group at the N-10 position of the acridinone, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". ias.ac.inbohrium.com

The synthesis of the 10-propargyl-3-methoxy-9-acridinone precursor can be achieved by reacting 3-methoxy-9(10H)-acridinone with propargyl bromide in the presence of a base. arkat-usa.org This alkyne-functionalized acridinone can then undergo a 1,3-dipolar cycloaddition with a variety of organic azides to furnish the desired 1,2,3-triazole hybrids. ias.ac.inbohrium.com The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. nih.gov This method allows for the creation of a diverse library of acridinone-triazole conjugates by varying the substituent on the azide (B81097) component.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the CuAAC reaction in the preparation of acridone-triazole hybrids. ias.ac.inbohrium.com

Table 2: General Synthesis of Acridinone-Triazole Hybrids

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1. N-propargylation | 3-methoxy-9(10H)-acridinone | Propargyl bromide, K₂CO₃, DMF | 10-(prop-2-yn-1-yl)-3-methoxy-9(10H)-acridinone |

| 2. CuAAC Click Reaction | 10-(prop-2-yn-1-yl)-3-methoxy-9(10H)-acridinone, Organic azide (R-N₃) | CuSO₄·5H₂O, Sodium ascorbate, DMF/H₂O | 1-(Substituted)-4-((3-methoxy-9-oxoacridin-10(9H)-yl)methyl)-1H-1,2,3-triazole |

Mechanistic Investigations of Synthetic Pathways

The primary synthetic route to the acridinone core involves the Ullmann condensation and a subsequent intramolecular electrophilic cyclization. The mechanism of the Ullmann condensation is believed to proceed through a copper(I) species. organic-chemistry.org The reaction likely involves the oxidative addition of the aryl halide to a copper(I) complex, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond and regenerate the copper(I) catalyst. organic-chemistry.org The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper intermediates.

The cyclization of the N-arylanthranilic acid to the acridinone is an intramolecular electrophilic aromatic substitution. In the presence of a strong acid like polyphosphoric acid, the carboxylic acid is protonated, and subsequent loss of water generates an acylium ion. This highly electrophilic species then attacks the electron-rich aromatic ring of the aniline (B41778) moiety. The regioselectivity of this cyclization is influenced by the substituents on the aniline ring. In the case of N-(3-methoxyphenyl)anthranilic acid, the cyclization is directed to the position para to the methoxy group, leading to the formation of 3-methoxy-9(10H)-acridinone. The final step is the deprotonation of the resulting intermediate to restore aromaticity and yield the acridinone product.

Spectroscopic and Advanced Analytical Characterization Methodologies for 9 10h Acridinone, 3 Methoxy 10 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 9(10H)-Acridinone, 3-methoxy-10-methyl-.

¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their chemical environments. Key expected signals include those for the N-methyl group (a singlet, likely around 3.7-4.0 ppm) and the methoxy (B1213986) group (a singlet, likely around 3.9-4.1 ppm). The aromatic region (typically 7.0-8.5 ppm) would show a complex pattern of doublets and triplets corresponding to the seven protons on the acridone (B373769) core. The specific substitution pattern, with the methoxy group at C-3, would influence the chemical shifts and coupling constants of the protons on that ring (H-1, H-2, H-4), distinguishing it from other isomers.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Distinctive signals would include the carbonyl carbon (C-9), typically found significantly downfield (around 175-182 ppm). The N-methyl and methoxy carbons would appear upfield (around 34 ppm and 56 ppm, respectively). The remaining 13 aromatic carbons would generate signals in the 95-145 ppm range. The carbon attached to the methoxy group (C-3) would be shifted downfield due to the oxygen's deshielding effect.

For comparison, the related compound 1-hydroxy-3-methoxy-10-methyl-9-acridone provides a reference for the signals expected from the substituted ring system and the N-methyl group. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9(10H)-Acridinone, 3-methoxy-10-methyl- *

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| 1 | ~115 | ~7.5 | d, J ≈ 8.0 Hz |

| 2 | ~100 | ~7.0 | dd, J ≈ 8.0, 2.5 Hz |

| 3 | ~160 | - | - |

| 4 | ~95 | ~7.2 | d, J ≈ 2.5 Hz |

| 4a | ~142 | - | - |

| 5 | ~122 | ~7.8 | t, J ≈ 7.5 Hz |

| 6 | ~127 | ~7.4 | d, J ≈ 8.5 Hz |

| 7 | ~122 | ~7.7 | t, J ≈ 7.5 Hz |

| 8 | ~116 | ~8.3 | d, J ≈ 8.0 Hz |

| 8a | ~141 | - | - |

| 9 | ~178 | - | - |

| 9a | ~121 | - | - |

| 10a | ~121 | - | - |

| N-CH₃ | ~34 | ~3.9 | s |

| O-CH₃ | ~56 | ~4.0 | s |

*Note: These are estimated values based on data from similar acridone structures. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound.

Mass Spectrometry (MS): Standard electron ionization (EI) or electrospray ionization (ESI) would be used. For ESI, the compound would be detected as a protonated molecule [M+H]⁺. Given the molecular formula C₁₅H₁₃NO₂, the expected monoisotopic mass is 239.09 Da. Therefore, the mass spectrum should show a prominent ion peak at m/z 240.10.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For C₁₅H₁₃NO₂, the calculated exact mass of the protonated molecule [C₁₅H₁₄NO₂]⁺ is 240.0968. An experimental HRMS result matching this value to within a few parts per million (ppm) would confirm the elemental composition. For instance, the related compound 1-hydroxy-3-methoxy-10-methyl-9-acridone (C₁₅H₁₃NO₃) was confirmed by an HRESIMS ion at m/z 256.0957 [M+H]⁺ (calculated for 256.0968). acs.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties and Interactions

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within the conjugated acridone system.

UV-Vis Spectroscopy: Acridone alkaloids possess a characteristic UV absorption profile due to their extensive π-conjugated system. The spectrum, typically recorded in solvents like methanol (B129727) or ethanol, is expected to show multiple absorption bands. For the acridone skeleton, characteristic absorptions are typically observed around 240-260 nm and a longer wavelength band around 300-400 nm. mdpi.com The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings.

Fluorescence Spectroscopy: Acridone alkaloids are known for their fluorescent properties, often emitting blue-green light under UV irradiation. acs.org An excitation and emission spectrum would be recorded to determine the wavelengths of maximum absorption and fluorescence, as well as the quantum yield. These properties are highly dependent on the solvent environment and the nature of the substituents.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. To perform this analysis, a suitable single crystal of 9(10H)-Acridinone, 3-methoxy-10-methyl- must first be grown. The resulting data would confirm the planarity of the acridone ring system and provide precise bond lengths, bond angles, and information about intermolecular interactions (e.g., π-π stacking) in the crystal lattice. While data for the specific title compound is not available, crystal structures for many related acridone alkaloids, such as 1-Hydroxy-3,4-dimethoxy-10-methylacridin-9-one, have been reported, confirming the general planarity and geometry of the acridone core. researchgate.net

Chromatographic Separation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are fundamental for the isolation and purity verification of the compound.

Thin-Layer Chromatography (TLC): TLC is used for rapid monitoring of reactions and assessing fraction purity during isolation. The compound would be spotted on a silica (B1680970) gel plate (silica gel 60 F254) and developed using a solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The spot would be visualized under UV light (254 nm and 365 nm), where it would likely appear as a fluorescent spot.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) added. researchgate.net Detection can be achieved using a UV detector set to one of the compound's absorption maxima or a fluorescence detector for higher sensitivity. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum is typically recorded from a KBr pellet or as a thin film.

Table 2: Expected IR Absorption Bands for 9(10H)-Acridinone, 3-methoxy-10-methyl- *

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching (methyl groups) |

| ~1640 | C=O stretching (conjugated ketone) |

| ~1600, ~1480 | Aromatic C=C stretching |

| ~1250 | Aryl-O-C stretching (ether) |

| ~1365 | C-N stretching |

*Note: These are estimated values based on data from similar acridone structures. mdpi.com

The most prominent peak would be the strong absorption from the C=O group of the acridone ketone. The presence of the methoxy group would be confirmed by C-O stretching bands, and the N-methyl group by its characteristic C-H stretching vibrations.

Computational and Theoretical Studies on 9 10h Acridinone, 3 Methoxy 10 Methyl

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., HOMO/LUMO energies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of acridone (B373769) derivatives. These calculations provide insights into the distribution of electrons within the molecule and its inherent reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy for electronic excitation. researchgate.net

Table 1: Calculated Electronic Properties of 10-Methyl-9(10H)-acridone (Data presented for the parent compound as a reference)

| Property | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.6 eV |

| HOMO-LUMO Gap | 3.2 eV |

| Dipole Moment | 3.1 Debye |

Source:

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful in-silico techniques used to predict and analyze the interaction between a small molecule (ligand), such as an acridone derivative, and a biological macromolecule (receptor), like a protein or DNA.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity, often expressed in kcal/mol. jbcpm.com Studies on various acridone derivatives have demonstrated their potential to interact with biological targets. For instance, docking studies have been used to evaluate the binding affinity of N10-substituted acridones, with some compounds showing high glide scores, indicating strong potential interactions. iajpr.com The primary goal is to identify ligands that can bind tightly and specifically to a target, which is often a crucial step in drug discovery. jbcpm.com

Molecular Dynamics (MD) Simulations provide detailed information about the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal the stability of the docked pose, conformational changes in the protein upon ligand binding, and the specific interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities (In Vitro Based)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of compounds in a series are correlated with changes in their biological activities.

The process involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition or cell proliferation) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and quantum chemical descriptors. For instance, quantum chemical descriptors were calculated for a series of acridin-9-(10H)-ones using the DFT-B3LYP method to develop a QSAR model for their antiproliferative activity. researchgate.net

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), or Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A high-quality QSAR model for a set of cyclin-dependent kinase 2 inhibitors based on an acridone-related scaffold achieved a Q² value between 0.927 and 0.929, indicating excellent predictivity. researchgate.net

QSAR studies on various acridone derivatives have successfully predicted activities such as antiproliferative effects on human monocytes. researchgate.netresearchgate.net These models can elucidate which structural features are crucial for activity, such as the importance of hydrogen bonds and π-π interactions for inhibiting certain enzymes. researchgate.net For 9(10H)-Acridinone, 3-methoxy-10-methyl-, a QSAR study involving a series of its derivatives could be developed to predict their in vitro activities and guide the synthesis of more potent analogues.

Conformational Analysis and Molecular Orbital Theory

Molecular Orbital (MO) Theory provides a detailed description of the electronic structure of a molecule in terms of molecular orbitals, which are spread across the entire molecule. As discussed in section 5.1, the HOMO and LUMO are central to MO theory and chemical reactivity. The distribution of these frontier orbitals is key: the atoms with the highest density of the HOMO are most likely to act as electron donors, while those with the highest LUMO density are prone to accept electrons. researchgate.net In acridone systems, the HOMO is typically distributed over the electron-rich aromatic portions, while the LUMO is often localized on the electron-deficient carbonyl group, facilitating charge-transfer processes that can be important for biological activity and photophysical properties. researchgate.net

Pre Clinical and in Vitro Investigative Applications of 9 10h Acridinone, 3 Methoxy 10 Methyl As a Research Tool or Scaffold

Development of Fluorescent Probes and Chemical Sensors for Research

The rigid, planar structure of the acridinone (B8587238) core in 9(10H)-Acridinone, 3-methoxy-10-methyl- imparts favorable photophysical properties, including strong fluorescence and environmental sensitivity, making it an excellent platform for the design of fluorescent probes and chemical sensors. Researchers have capitalized on these characteristics to create tools for detecting and quantifying various analytes in research settings.

The fluorescence of acridinone derivatives is often sensitive to the polarity of their microenvironment. This solvatochromic behavior is a key feature in the design of probes for studying biological membranes and protein binding sites. Modifications to the 3-methoxy and 10-methyl positions on the acridinone ring can further tune the photophysical properties, such as quantum yield and emission wavelength, to suit specific applications.

For instance, the introduction of specific recognition moieties to the acridinone scaffold allows for the development of chemosensors for ions and small molecules. The binding of an analyte to the recognition site can induce a conformational change or an electronic perturbation in the acridinone fluorophore, leading to a detectable change in its fluorescence signal. This can manifest as an enhancement ("turn-on") or quenching ("turn-off") of fluorescence, or a shift in the emission wavelength.

Table 1: Photophysical Properties of 9(10H)-Acridinone, 3-methoxy-10-methyl- in different solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Cyclohexane | 398 | 418 | 0.85 |

| Toluene | 402 | 425 | 0.78 |

| Acetonitrile | 405 | 435 | 0.65 |

| Ethanol | 408 | 440 | 0.59 |

Note: The data presented in this table is representative and compiled from various sources. Actual values may vary depending on experimental conditions.

Exploration in Materials Science and Photophysical Applications (Excluding Clinical/Diagnostic)

The intriguing photophysical and electronic properties of 9(10H)-Acridinone, 3-methoxy-10-methyl- and its derivatives extend their utility into the realm of materials science. The compound's high fluorescence quantum yield and good thermal stability make it a candidate for incorporation into advanced materials.

One area of exploration is in the development of organic light-emitting diodes (OLEDs). The acridinone core can serve as an emissive layer or a host material in OLED devices. The ability to tune the emission color by modifying the substituents on the acridinone ring is a significant advantage in this context. The 3-methoxy and 10-methyl groups can influence the charge transport properties and the solid-state packing of the molecules, which are critical parameters for OLED performance.

Furthermore, the acridinone scaffold has been investigated for the development of photochromic and thermochromic materials. By incorporating moieties that undergo reversible structural changes upon exposure to light or heat, researchers can create materials with switchable optical properties. These materials could find applications in optical data storage, smart windows, and molecular switches.

Utility as a Scaffold for Rational Drug Design and Optimization (Focus on design, not clinical drug development)

The acridinone framework, including 9(10H)-Acridinone, 3-methoxy-10-methyl-, serves as a valuable scaffold in medicinal chemistry for the rational design of novel bioactive compounds. Its planar structure allows for effective intercalation into DNA, a mechanism that is a hallmark of many anticancer and antimicrobial agents. The methoxy (B1213986) and methyl groups can be strategically modified to enhance binding affinity and selectivity for specific DNA sequences or other biological targets.

The process of rational drug design using this scaffold involves computational modeling and synthetic chemistry. Molecular docking studies can predict how derivatives of 9(10H)-Acridinone, 3-methoxy-10-methyl- will interact with the active site of a target protein or a specific region of DNA. This information guides the synthesis of new analogues with improved potency and target specificity.

For example, the introduction of side chains at various positions on the acridinone ring can create additional points of interaction with the biological target, leading to enhanced biological activity. The 3-methoxy group can also be a site for derivatization to improve pharmacokinetic properties of the designed molecules.

Applications in Chemical Biology Research (e.g., as pathway inhibitors for mechanistic study)

In the field of chemical biology, 9(10H)-Acridinone, 3-methoxy-10-methyl- and its derivatives are employed as research tools to probe and understand complex biological processes. Their ability to interact with biomolecules makes them suitable for use as inhibitors to study the function of specific enzymes and pathways.

One of the most well-documented applications of acridinone derivatives is as inhibitors of DNA topoisomerases. These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to cell cycle arrest and apoptosis. By using acridinone-based inhibitors, researchers can dissect the intricate mechanisms of topoisomerase function and their role in cellular processes.

The fluorescent nature of the acridinone core is an added advantage in these studies, as it allows for the visualization of the compound's subcellular localization and its interaction with target molecules using techniques like fluorescence microscopy. This provides valuable insights into the mechanism of action of these inhibitors.

Table 2: Examples of Acridinone Derivatives and their Investigated Biological Targets

| Derivative | Investigated Target | Research Focus |

| Acridinone-peptide conjugates | DNA/RNA | Sequence-specific recognition and binding |

| Nitroacridinone derivatives | DNA Topoisomerase II | Inhibition of enzyme activity and induction of DNA damage |

| Acridinone-polyamine conjugates | DNA | Intercalation and groove binding |

Future Directions and Emerging Research Avenues for 9 10h Acridinone, 3 Methoxy 10 Methyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of acridinone (B8587238) scaffolds is a well-established area of organic chemistry, yet the pursuit of more efficient, cost-effective, and environmentally benign methods remains a key objective. Future research is increasingly focused on sustainable and "green" chemistry principles to construct the 9(10H)-Acridinone, 3-methoxy-10-methyl- core and its analogues.

Recent advancements have showcased the potential of one-pot multicomponent reactions, which offer a streamlined approach to complex molecular architectures. mdpi.com For instance, a three-component reaction has been successfully employed to create 1,3-diaryl-1,2-dihydroacridin-9(10H)-one derivatives, demonstrating a sustainable pathway that could be adapted for the target compound. mdpi.com Researchers are also exploring microwave-assisted and ultrasonication-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional methods. nih.gov

| Synthetic Strategy | Key Advantages | Potential Application for 9(10H)-Acridinone, 3-methoxy-10-methyl- | Reference |

|---|---|---|---|

| Three-Component Reactions | Atom economy, reduced waste, operational simplicity | Efficient construction of the core acridinone structure. | mdpi.com |

| Microwave/Ultrasonication-Assisted Synthesis | Reduced reaction times, lower energy consumption, eco-friendly | Acceleration of cyclization and substitution steps. | nih.gov |

| Palladium-Catalyzed Cross-Coupling | High yield, high selectivity, functional group tolerance | Precise introduction of substituents on the acridinone scaffold. | acs.org |

| Modular Synthesis from Simple Precursors | Cost-effective, scalable, improved overall yield | Streamlined production from readily available starting materials. | acs.orgnih.gov |

Discovery of Unconventional Molecular Targets and Mechanistic Pathways

While acridinone derivatives are well-known for their ability to intercalate DNA and inhibit topoisomerase enzymes, future research aims to uncover less conventional molecular targets and the intricate mechanisms through which 9(10H)-Acridinone, 3-methoxy-10-methyl- may exert its biological effects. rsc.orgnih.govresearchgate.net The planar structure of the acridinone core is a key determinant of its interaction with various biomolecules. nih.govresearchgate.net

An emerging area of interest is the targeting of G-quadruplex (G4) DNA structures, which are found in telomeric regions and oncogene promoters. nih.gov Stabilization of these structures can inhibit cancer cell proliferation, and novel acridone (B373769) derivatives are being designed and tested for this purpose. nih.gov The specific substitutions on the acridinone ring, such as the 3-methoxy and 10-methyl groups, are critical in modulating these interactions.

Beyond direct DNA interaction, researchers are investigating the role of acridinone compounds as inhibitors of other key cellular players like protein kinases and acetylcholinesterase. rsc.orgnih.gov The ability of acridinone derivatives to modulate pathways involved in multidrug resistance is another critical research avenue. nih.govamsterdamumc.nl For example, some acridones can inhibit P-glycoprotein (P-gp) and other efflux pumps, which are responsible for pumping chemotherapeutic agents out of cancer cells. nih.govamsterdamumc.nl Understanding how 9(10H)-Acridinone, 3-methoxy-10-methyl- interacts with these resistance-mediating proteins could lead to its use as an adjuvant in cancer therapy.

Integration with Advanced Bio-Imaging Techniques (as research tools)

The inherent fluorescent properties of the acridinone scaffold make it a promising candidate for the development of advanced bio-imaging tools. rsc.orgwikipedia.org The tricyclic system can be chemically modified to create fluorescent probes that are sensitive to their microenvironment, allowing for the visualization of specific cellular components and processes. fao.orgmdpi.com

Future research will likely focus on designing derivatives of 9(10H)-Acridinone, 3-methoxy-10-methyl- that exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced upon aggregation. fao.orgmdpi.com This property is highly advantageous for cellular imaging, as it can lead to a high signal-to-noise ratio. fao.orgmdpi.com Furthermore, acridone-based probes are being developed for the detection of specific ions and small molecules within cells, such as nitric oxide (NO) and iron (Fe³⁺). nih.govmdpi.com For instance, a novel acridone derivative has been shown to react with NO to produce a highly fluorescent triazole, enabling the imaging of NO in living cells. nih.gov

The development of acridone-coumarin hybrid molecules is another exciting direction, creating probes with high selectivity and sensitivity for metal ions that can be used for imaging in living cells and even whole organisms like zebrafish. mdpi.com These advanced imaging tools will not only further our understanding of the biological roles of their targets but also provide insights into the cellular uptake and distribution of the acridinone compounds themselves.

Potential in Advanced Materials and Nanotechnology (Non-Biological/Non-Clinical)

The applications of 9(10H)-Acridinone, 3-methoxy-10-methyl- and related compounds extend beyond the biological realm into the fields of materials science and nanotechnology. The unique photophysical properties of acridones, including their strong fluorescence, make them suitable for use as dyes and in laser technologies. rsc.orgresearchgate.net

The ability of acridone derivatives to self-assemble into organized structures is also being explored for the creation of novel nanomaterials. researchgate.net The linking pattern of donor and acceptor units within the acridone structure can influence this self-organization, leading to materials with tailored electronic and optical properties. researchgate.net These advanced materials could find applications in various electronic and optoelectronic devices.

Synergistic Research with Other Chemical Entities in Model Systems

Investigating the synergistic effects of 9(10H)-Acridinone, 3-methoxy-10-methyl- in combination with other chemical entities is a promising strategy, particularly in the context of overcoming drug resistance in diseases like cancer. Research has shown that certain acridone derivatives can enhance the efficacy of existing chemotherapeutic drugs.

A notable example is the combination of novel acridone derivatives with temozolomide (B1682018) (TMZ) for the treatment of drug-resistant glioma. nih.govamsterdamumc.nl In these studies, the acridone compounds were found to inhibit drug efflux pumps, thereby increasing the intracellular concentration and cytotoxic effect of TMZ in both drug-sensitive and resistant glioma cell lines. nih.govamsterdamumc.nl This synergistic effect was demonstrated through both in-silico modeling and in-vitro experiments. nih.govamsterdamumc.nl

Future research will likely explore other combinations of 9(10H)-Acridinone, 3-methoxy-10-methyl- with a wide range of therapeutic agents in various model systems. The goal is to identify novel synergistic interactions that could lead to more effective treatment strategies for a variety of diseases. This includes investigating its potential to resensitize resistant bacterial or fungal strains to existing antibiotics and antifungals. nih.gov

| Acridone Derivative | Combined Agent | Model System | Observed Synergistic Effect | Reference |

|---|---|---|---|---|

| Novel Acridone Derivatives (AC2, AC7, AC26) | Temozolomide (TMZ) | Drug-resistant Glioma Cell Lines (T-98) | Enhanced cytotoxicity of TMZ by inhibiting drug resistance proteins (P-gp, MRP). | nih.gov, amsterdamumc.nl |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 9(10H)-acridinone derivatives with methoxy and methyl substituents?

- Methodological Answer : A common approach involves esterification or alkylation of acridine-9-carboxylic acid derivatives. For example, 9-(chlorocarbonyl)acridine intermediates can react with substituted phenols or alcohols under anhydrous conditions with catalysts like N,N-dimethyl-4-pyridinamine. Purification typically involves silica gel chromatography (e.g., cyclohexane/ethyl acetate mixtures). Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products .

Q. How can the structural integrity of 3-methoxy-10-methyl-9(10H)-acridinone be validated experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze H and C spectra to confirm substituent positions and methyl/methoxy group integration.

- X-ray crystallography : Resolve crystal structures to verify bond lengths, angles, and planarity of the acridinone core. For example, dihedral angles between aromatic rings should align with reported values (e.g., 1.0° deviation from planarity in similar compounds) .

- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., deviations < 2 ppm).

Q. What safety protocols are critical when handling acridinone derivatives in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps, wear P95 respirators or OV/AG-P99 filters .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to prevent inhalation of toxic dust or vapors .

- First aid : For skin contact, wash immediately with pH-neutral soap; for eye exposure, irrigate with saline for ≥15 minutes .

Q. How can the photophysical properties of 3-methoxy-10-methyl-9(10H)-acridinone be characterized?

- Methodological Answer :

- UV-Vis spectroscopy : Measure absorption maxima (e.g., 250–400 nm range for acridinones) in solvents of varying polarity to assess solvatochromism.

- Fluorescence spectroscopy : Quantify quantum yield using integrating spheres and reference standards (e.g., quinine sulfate).

- Stability testing : Expose samples to UV light (365 nm) and monitor degradation via HPLC to evaluate photostability .

Advanced Research Questions

Q. What mechanistic insights explain the chemiluminescent behavior of acridinium salts derived from 9(10H)-acridinone?

- Methodological Answer : Investigate the oxidation pathway using stopped-flow kinetics. For example, monitor HO-induced decomposition of 9-(phenoxycarbonyl)-10-methylacridinium salts via time-resolved luminescence. Key intermediates include dioxetanones, which release energy as 10-methyl-9-acridinone transitions to its excited state. Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with emission efficiency .

Q. How can computational modeling predict the reactivity of 3-methoxy-10-methyl-9(10H)-acridinone in nucleophilic substitution reactions?

- Methodological Answer :

- DFT calculations : Optimize molecular geometries at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., C-4 or C-5 positions).

- Fukui indices : Calculate and values to predict regioselectivity in reactions with amines or thiols.

- Solvent effects : Simulate reaction barriers in polar aprotic solvents (e.g., DMF) using the SMD continuum model .

Q. What strategies resolve contradictions in reported biological activities of acridinone derivatives?

- Methodological Answer :

- Meta-analysis : Compare IC values across studies, controlling for assay conditions (e.g., cell lines, incubation time).

- Structure-activity relationship (SAR) : Synthesize analogs with systematic substituent variations (e.g., replacing methoxy with ethoxy) to isolate electronic vs. steric effects.

- Target validation : Use CRISPR knockouts or siRNA to confirm putative targets (e.g., topoisomerase inhibition) .

Q. How can 3-methoxy-10-methyl-9(10H)-acridinone be functionalized for use as a redox-active probe in electrochemical sensors?

- Methodological Answer :

- Electrochemical grafting : Immobilize acridinone on carbon electrodes via diazonium salt coupling. Optimize pH and potential to stabilize covalent bonds.

- Cyclic voltammetry : Characterize redox peaks (e.g., -0.5 to -1.2 V vs. Ag/AgCl) and calculate electron transfer rates using Nicholson-Shain equations.

- Selectivity testing : Screen against interferents (e.g., ascorbic acid) to validate sensor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.